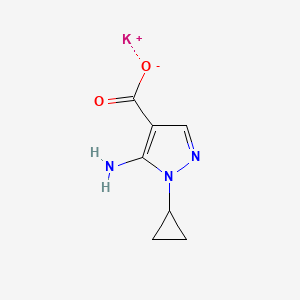

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 2243507-91-5 . It has a molecular weight of 205.26 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .

Synthesis Analysis

5-Amino-pyrazoles have been identified as potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2.K/c8-6-5 (7 (11)12)3-9-10 (6)4-1-2-4;/h3-4H,1-2,8H2, (H,11,12);/q;+1/p-1 . The InChI key is JFHDAXKUVYRLQQ-UHFFFAOYSA-M .Chemical Reactions Analysis

5-Amino-pyrazoles are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 205.26 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Photocatalytic Applications

One study highlights the synthesis of Potassium Poly(heptazine imide) (PHI) , a carbon nitride material derived from 5-aminotetrazole, demonstrating its efficiency in solar hydrogen and oxygen evolution. The material exhibits improved structural order and thermodynamic stability, leading to enhanced visible-light-driven hydrogen evolution rates and water oxidation photocatalyst capabilities without the need for metal-based co-catalysts (Savateev et al., 2017).

Synthesis and Structural Determination

Another research focuses on the synthesis and characterization of organotin(IV) complexes with potassium β-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}propionates and their cytotoxic activity, providing insights into their structural properties and potential pharmaceutical applications (Baul et al., 2006).

Potassium Clavulanate

A study on Potassium Clavulanate discusses its chemical instability and the crystal structure that involves potassium cations forming one-dimensional ionic columns, hinting at its importance in antibiotic formulations (Fujii et al., 2010).

Energetic Materials

The development of advanced open-chain nitramines as energetic materials through nucleophilic substitution reactions of potassium salts of heterocyclic compounds on 1,3-dichloro-2-nitrazapropane showcases the potential of potassium-based compounds in creating high-performance explosives with reduced sensitivities (Klapötke et al., 2013).

Chemical Synthesis and Applications

Further research includes the synthesis of 5-Nitrotetrazolates by the oxidation of 5-amino-1H-tetrazole using potassium superoxide, highlighting a safer method for preparing nitrotetrazole-containing primary explosives without the need to handle energetic intermediates (Smith et al., 2020).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that potassium ion is the primary intracellular cation found in virtually all body tissues . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development .

Safety and Hazards

Orientations Futures

5-Amino-pyrazoles, which include the compound , are seen as promising functional reagents, similar to biologically active compounds . They have diverse applications especially in the field of pharmaceutics and medicinal chemistry . Future research could focus on the development of novel CDK4/6 inhibitors with diverse chemical classes .

Propriétés

IUPAC Name |

potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.K/c8-6-5(7(11)12)3-9-10(6)4-1-2-4;/h3-4H,1-2,8H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHDAXKUVYRLQQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C(=O)[O-])N.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2801339.png)

![[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B2801347.png)

![N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2801350.png)

![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)

![Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2801353.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)